Thalidomide-4-O-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn from the market due to its teratogenic effects. This specific compound has gained attention for its potential therapeutic applications, particularly in treating conditions such as multiple myeloma and leprosy. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Thalidomide was first synthesized by Chemie Grünenthal in Germany. The development of derivatives like Thalidomide-4-O-C10-NH2 (hydrochloride) is often carried out in academic and industrial laboratories focusing on medicinal chemistry and pharmacology.
Thalidomide-4-O-C10-NH2 (hydrochloride) falls under the category of pharmaceutical compounds, specifically classified as an immunomodulatory drug. It is also categorized as an anti-inflammatory agent due to its ability to modulate immune responses.
The synthesis of Thalidomide-4-O-C10-NH2 (hydrochloride) typically involves several key steps:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yield and purity but are often proprietary or vary significantly across different research groups.
The molecular structure of Thalidomide-4-O-C10-NH2 (hydrochloride) can be represented as follows:
The compound features a phthalimide ring system with a long aliphatic chain (C10) attached to an amino group (NH2), which contributes to its biological activity. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm the arrangement of atoms.
Thalidomide-4-O-C10-NH2 (hydrochloride) can undergo various chemical reactions, including:
These reactions are essential for understanding its reactivity and potential modifications for enhanced therapeutic efficacy.
The mechanism of action of Thalidomide-4-O-C10-NH2 (hydrochloride) primarily involves:
These mechanisms contribute to its effectiveness in treating multiple myeloma and other inflammatory diseases.
Relevant analyses include melting point determination, solubility testing, and stability studies under various environmental conditions.
Thalidomide-4-O-C10-NH2 (hydrochloride) has several scientific uses:
Ongoing research continues to explore additional therapeutic avenues for this compound, potentially expanding its applications beyond current uses.
The evolution of thalidomide analogues began with the accidental discovery of thalidomide’s therapeutic utility. Initially marketed in the 1950s as a sedative and antiemetic, thalidomide was withdrawn due to severe teratogenicity but later rediscovered for treating erythema nodosum leprosum and multiple myeloma [4]. This therapeutic renaissance catalyzed investigations into its mechanism, culminating in the identification of cereblon as its primary biological target in 2010. Researchers demonstrated that thalidomide and its derivatives (immunomodulatory imide drugs, IMiDs) function as molecular glues that promote interactions between cereblon and transcription factors such as Ikaros and Aiolos [4]. This breakthrough illuminated the potential for hijacking E3 ligase complexes for targeted degradation, establishing the foundation for rational design of cereblon-binding ligands.
Table 1: Key Milestones in Cereblon Ligand Development
| Year | Milestone | Significance |
|---|---|---|
| 1957 | Thalidomide commercialized (Contergan) | Initial clinical use preceding mechanistic understanding |
| 1961 | Thalidomide withdrawn | Teratogenicity established |
| 1998 | FDA approval for erythema nodosum leprosum | Clinical reintroduction with strict risk management |
| 2010 | Cereblon identified as primary target | Mechanistic foundation for targeted protein degradation |
| 2015+ | Engineered PROTACs using thalidomide analogues | Rational extension to bifunctional degraders |
Classical IMiDs (thalidomide, lenalidomide, pomalidomide) share a conserved phthalimide-glutarimide core that mediates cereblon binding. Structural analyses reveal that this core engages a tri-tryptophan pocket in the cereblon C-terminal domain through key hydrogen bonds and π-stacking interactions [4]. However, these first-generation compounds possess limited versatility for conjugation in bifunctional degraders. This limitation drove strategic structural modifications at the phthalimide C4 position, which is optimally oriented for linker attachment without disrupting cereblon binding.
The progression to engineered ligands involved:
Thalidomide-4-O-C10-NH₂ hydrochloride exemplifies this evolution, featuring a decoxy linker (10-carbon chain) terminating in a primary amine. This design preserves the phthalimide-glutarimide pharmacophore while introducing a nucleophilic handle for amide coupling—critical for synthesizing proteolysis-targeting chimeras (PROTACs) [1] [3]. The extended C10 spacer provides sufficient length (approximately 15 Å) to span between cereblon and target protein without steric clashes.
Table 2: Comparative Analysis of Thalidomide-Derived Linker Architectures
| Linker Type | Length (Atoms) | Terminal Group | PROTAC Synthesis Utility |
|---|---|---|---|
| O-C2 | 2 | Acid | Limited by steric constraints |
| O-C7 | 7 | Amine | Moderate flexibility |
| O-C8 | 8 | Amine | Improved cellular permeability |
| O-C10 | 10 | Amine | Optimal length for diverse targets |
| PEG5 | 24 (heavy atoms) | Acid | Enhanced solubility but increased metabolism |
The C10-aminofunctionalized design in Thalidomide-4-O-C10-NH₂ hydrochloride addresses multiple biochemical and pharmacological requirements for effective PROTAC development:
Synthetic Versatility: The primary amine enables straightforward conjugation to carboxylic acid-containing warheads via amide coupling or reactions with activated esters. This facilitates rapid PROTAC assembly without complex protecting group strategies [1] [3]. The hydrochloride salt form enhances stability and solubility during synthetic processes.
Linker Length Optimization: Decoxy spacers (10 methylene units) provide optimal distance between cereblon and target-binding domains. Shorter linkers (
Pharmacokinetic Optimization: The aliphatic chain balances lipophilicity and conformational flexibility, enhancing membrane permeability compared to polyethyleneglycol (PEG)-based alternatives. Terminal amination prevents excessive hydrophobicity, maintaining aqueous solubility sufficient for cellular uptake. Additionally, the absence of ester bonds or chiral centers minimizes hydrolytic degradation and metabolic liabilities [1] [2].
Cereblon Binding Preservation: Biochemical assays confirm that C4-derivatization maintains low-nanomolar binding affinity to cereblon. Unlike modifications at the glutarimide nitrogen, C4 alkylation negligibly affects the ternary structure of the thalidomide-cereblon complex. This conservation is critical for recruiting endogenous E3 ligase activity [1] [3].
Table 3: Key Physicochemical Properties of Thalidomide-4-O-C10-NH₂ Hydrochloride
| Property | Value/Significance | Impact on PROTAC Design |
|---|---|---|
| Molecular Formula | C₂₃H₃₂ClN₃O₅ | Defines elemental composition |
| Molecular Weight | 465.97 g/mol | Optimal for cellular permeability |
| Amine pKa | ~10.5 (aliphatic amine) | Enables salt formation and conjugation |
| Calculated LogP | ~4.2 (base) | Balances membrane permeability and solubility |
| Linker Length | ~15.3 Å (extended conformation) | Optimal for ternary complex formation |
The strategic aminofunctionalization thus transforms classical IMiDs into modular E3 ligase recruitment components, enabling the rational construction of heterobifunctional degraders against historically "undruggable" targets. Future directions include exploiting this scaffold for tissue-specific delivery and photoactivatable PROTACs, demonstrating the versatility of engineered molecular glues in expanding the therapeutic landscape [8].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: